![molecular formula C19H15NO2S B2752095 4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate CAS No. 331460-63-0](/img/structure/B2752095.png)
4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate” is a chemical compound with the CAS Number: 331460-63-0 . Its IUPAC name is (E)-4-((((1H-1lambda3-thiophen-2-yl)imino)methyl)phenyl 4-methylbenzoate . The compound has a molecular weight of 322.41 and its InChI Code is 1S/C19H16NO2S/c1-14-4-8-16(9-5-14)19(21)22-17-10-6-15(7-11-17)13-20-18-3-2-12-23-18/h2-13,23H,1H3/b20-13+ .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C19H16NO2S/c1-14-4-8-16(9-5-14)19(21)22-17-10-6-15(7-11-17)13-20-18-3-2-12-23-18/h2-13,23H,1H3/b20-13+ .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 28 C . .Wissenschaftliche Forschungsanwendungen
Liquid Crystal Research
A notable application of thiophene-based derivatives is in the domain of liquid crystals. Nafee et al. (2020) synthesized a new group of thiophene-based derivative liquid crystals, focusing on their mesomorphic and optical behavior alongside thermal parameters. These compounds exhibit enantiotropic nematic phases, and their mesophase stability is significantly influenced by the number of carbons in the terminal alkoxy chains, ranging between 6 and 16 carbons. The phase transitions of these compounds were meticulously investigated through differential scanning calorimetry (DSC) and confirmed by polarised optical microscopy (POM). Theoretical deductions using density functional theory (DFT) highlighted the impact of dipole moment, polarisability, thermal energy, and molecular electrostatic potential on mesophase stability (Nafee, Ahmed, & Hagar, 2020).
Optical and Thermal Investigations
Further exploring the realm of Schiff base/ester systems, Altowyan et al. (2021) prepared and investigated a new mesomorphic series with varying lengths of flexible chains attached to the phenyl ester moiety. Their work revealed that the length of the alkoxy chain incorporated into the phenylimino moiety significantly affects the temperature range and stability of observed mesophases. Comparative evaluations indicated that these compounds exhibit purely enantiotropic nematic phases, demonstrating the critical role of molecular structure in determining the mesomorphic properties of such systems (Altowyan, Ahmed, Gomha, & Mostafa, 2021).
Synthesis and Characterization
On the synthetic front, Thaker et al. (2012) contributed to the field by synthesizing four new mesogenic homologous series containing a Schiff base-ester central linkage involving a 2, 6-disubstituted naphthalene ring system. Their work focused on characterizing these compounds and studying their mesomorphic behavior, which is essential for understanding the liquid crystalline properties and potential applications of these materials. The synthesized compounds exhibited a range of mesophases, including enantiotropic nematic and smectic A phases, underscoring the versatility of thiophene-based derivatives in the design of liquid crystalline materials (Thaker, Chothani, Dhimmar, Patel, Solanki, Patel, Kanojiya, & Tandel, 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
[4-[(E)-thiophen-2-yliminomethyl]phenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c1-14-4-8-16(9-5-14)19(21)22-17-10-6-15(7-11-17)13-20-18-3-2-12-23-18/h2-13H,1H3/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDLHTQWNGNLRN-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(2-chlorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2752013.png)

![4-[2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2752018.png)
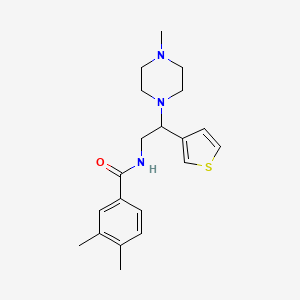
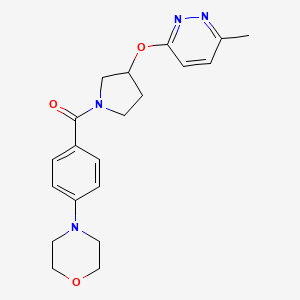
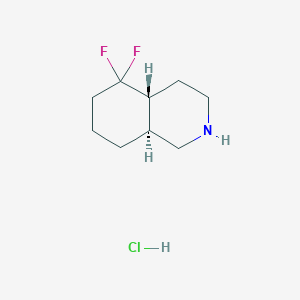
![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one](/img/structure/B2752025.png)
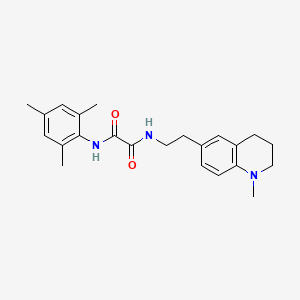
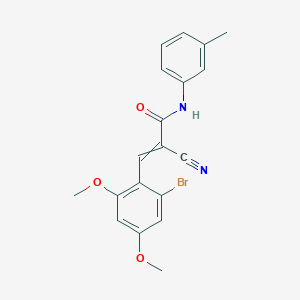
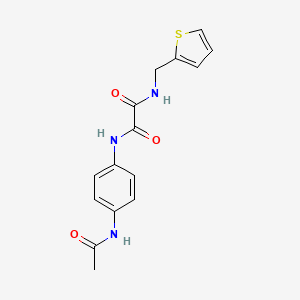

methanamine](/img/structure/B2752032.png)
![ethyl 6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B2752034.png)
![2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2752035.png)